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2-Cyano-4-hydroxybenzoic acid

Cat. No.: B12331088
M. Wt: 163.13 g/mol
InChI Key: IZSRMXACBODQIO-UHFFFAOYSA-N
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Description

Contextualization within Aromatic Carboxylic Acid Derivatives

Aromatic carboxylic acids are compounds where a carboxyl group is directly attached to an aromatic ring. britannica.com These acids, and their derivatives, are fundamental building blocks in organic chemistry. mu.edu.iqksu.edu.sa The properties of the carboxyl group are largely consistent whether attached to an aliphatic or aromatic structure. mu.edu.iq Carboxylic acid derivatives are formed when the hydroxyl portion of the carboxyl group is replaced by other functional groups. ksu.edu.samsu.edu

The presence of multiple functional groups on the benzene (B151609) ring, as seen in cyano-hydroxybenzoic acids, leads to a rich and complex chemistry. The electronic effects of the substituents—the electron-withdrawing nature of the cyano and carboxyl groups and the electron-donating character of the hydroxyl group—influence the reactivity of the aromatic ring and the acidity of the carboxylic acid. This interplay of functional groups is a key aspect of their chemical behavior.

Isomeric Considerations within Cyano-Hydroxybenzoic Acids

Isomers are compounds that share the same molecular formula but have different structural arrangements. libretexts.org Within the family of cyano-hydroxybenzoic acids, numerous isomers exist, distinguished by the relative positions of the cyano, hydroxyl, and carboxyl groups on the benzene ring. These positional isomers can exhibit distinct physical and chemical properties.

4-Cyano-2-hydroxybenzoic acid, also known as 4-cyanosalicylic acid, is an isomer of 2-cyano-4-hydroxybenzoic acid. cymitquimica.com It is recognized as an alkylating agent and a useful reagent in organic synthesis. biosynth.com The compound has a molecular formula of C₈H₅NO₃ and a molecular weight of 163.13 g/mol . biosynth.com

Detailed research findings on 4-Cyano-2-hydroxybenzoic acid:

PropertyValue
CAS Number4691-71-8
Melting Point233-234 °C
Molecular FormulaC₈H₅NO₃ cymitquimica.com
Molecular Weight163.13 g/mol biosynth.com
IUPAC Name4-cyano-2-hydroxybenzoic acid

Interactive Data Table: Physicochemical Properties of 4-Cyano-2-hydroxybenzoic Acid

PropertyData
Physical Form Powder
Solubility in Water High biosynth.com
Solubility in Organic Solvents Low biosynth.com
Storage Temperature Room Temperature

3-Cyano-4-hydroxybenzoic acid is another significant isomer. A process for its manufacture involves the reaction of the potassium salt of salicylamide (B354443) in a carbon dioxide atmosphere at elevated temperatures and pressures. google.com This reaction can be hydrolyzed to yield the 3-monoamide of 4-hydroxy-isophthalic acid. google.com

Detailed research findings on 3-Cyano-4-hydroxybenzoic acid:

PropertyValue
CAS Number6027-89-0
Melting Point265-266 °C google.com
Molecular FormulaC₈H₅NO₃ nih.gov
Molecular Weight163.13 g/mol nih.gov
IUPAC Name3-cyano-4-hydroxybenzoic acid nih.gov

Derivatives of hydroxybenzoic acids are a subject of ongoing research. For instance, various analogs of 4-hydroxybenzoic acid have been studied for their role in coenzyme Q biosynthesis. frontiersin.org The synthesis of hydroxybenzoic acid derivatives, including amides and esters, has been explored for potential applications in medicinal chemistry. frontiersin.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B12331088 2-Cyano-4-hydroxybenzoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5NO3

Molecular Weight

163.13 g/mol

IUPAC Name

2-cyano-4-hydroxybenzoic acid

InChI

InChI=1S/C8H5NO3/c9-4-5-3-6(10)1-2-7(5)8(11)12/h1-3,10H,(H,11,12)

InChI Key

IZSRMXACBODQIO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C#N)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Strategies for the Construction of the Cyano-Hydroxybenzoic Acid Core

The fundamental structure of the cyano-hydroxybenzoic acid is assembled using directed synthesis from benzoic acid derivatives or by exploring alternative starting materials.

A primary strategy for synthesizing cyanobenzoic acid derivatives involves starting with suitably substituted benzoic acids. google.com A common method is to begin with a benzoic acid derivative that already contains a group that can be converted into a cyano group, such as an amino group. google.com The amino group can be transformed into a diazonium salt, which is then replaced by a cyano group, often through a Sandmeyer-type reaction. google.com

Another approach involves starting with a precursor where the methyl group of a substituted cyanotoluene is oxidized to form the carboxylic acid functionality. google.com For instance, a 2-R-substituted 4-aminotoluene can be converted to 2-R-substituted 4-cyanotoluene, and subsequent oxidation of the methyl group yields the desired 2-R-substituted-4-cyanobenzoic acid. google.com

These methods leverage established chemical transformations to introduce the required functional groups onto the benzoic acid core. The choice of precursor is critical and depends on the desired substitution pattern on the final molecule. google.com

Table 1: Directed Synthesis Approaches from Benzoic Acid Precursors

Precursor Type Key Transformation Relevant Reaction Description
Aminobenzoic Acid Derivative Amino to Cyano Group Conversion Sandmeyer Reaction The amino group is converted to a diazonium salt and subsequently replaced with a cyano group. google.com

Beyond benzoic acid derivatives, other starting materials can be utilized to construct the hydroxybenzoic acid framework. A notable example is the Kolbe-Schmitt reaction, which synthesizes hydroxybenzoic acids from phenols. sciforum.netyoutube.com This electrochemical method involves the reaction of a phenoxide with carbon dioxide, typically under pressure and temperature, to introduce a carboxyl group onto the aromatic ring. sciforum.net This approach is considered a more sustainable pathway, aligning with green chemistry principles by utilizing CO₂ as a chemical feedstock. sciforum.net

Another innovative route involves biosynthesis. For example, 4-hydroxybenzoic acid can be synthesized from renewable feedstocks like L-tyrosine using engineered microorganisms such as Escherichia coli. nih.gov This biocatalytic method represents a sustainable alternative to traditional chemical synthesis. nih.gov Additionally, precursors like p-cyanophenol can be considered. p-Cyanophenol can be synthesized by reacting p-hydroxybenzoic acid with urea (B33335) and sulfamic acid. google.com This intermediate could then potentially undergo carboxylation to yield the target acid.

Table 2: Alternative Precursor Materials and Pathways

Precursor Synthetic Method Key Features
Phenol (B47542) Kolbe-Schmitt Reaction Electrochemical carboxylation using CO₂; aligns with green chemistry. sciforum.net
L-Tyrosine Microbial Biosynthesis Uses renewable feedstocks and engineered E. coli for sustainable production. nih.gov

Innovative Synthetic Techniques

Modern synthetic chemistry offers advanced techniques that can improve the efficiency and environmental footprint of chemical reactions.

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, significantly reducing reaction times and often improving product yields compared to conventional heating methods. ijprdjournal.comoatext.com This technique utilizes microwave irradiation to heat the reaction mixture rapidly and uniformly. ijprdjournal.com

For the synthesis of benzoic acid and its derivatives, microwave assistance has proven effective in various reactions, including hydrolysis and oxidation. scispace.com For example, the hydrolysis of benzamide (B126) with sulfuric acid can be completed in 7 minutes under microwave irradiation, whereas conventional heating requires an hour. scispace.com Similarly, the oxidation of toluene (B28343) to benzoic acid, a reaction that typically takes 10-12 hours, can be achieved in just 5 minutes using microwaves. scispace.com In the synthesis of quinazolinone derivatives from substituted 2-halobenzoic acids, microwave-assisted methods have been shown to produce moderate to high yields rapidly. rsc.org These examples highlight the potential for applying microwave technology to accelerate the synthesis of 2-cyano-4-hydroxybenzoic acid and its analogs, offering a more efficient and energy-saving approach. ijprdjournal.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Analogous Reactions

Reaction Conventional Method (Time) Microwave-Assisted Method (Time) Yield Improvement
Hydrolysis of Benzamide 1 hour 7 minutes Not specified, but significantly faster. scispace.com
Oxidation of Toluene to Benzoic Acid 10-12 hours 5 minutes Not specified, but significantly faster. scispace.com

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com Several green approaches are applicable to the synthesis of hydroxybenzoic acids. One key strategy is the use of environmentally benign solvents, such as water, to replace traditional organic solvents. chemmethod.comchemmethod.com

Electrochemical methods, like the Kolbe-Schmitt reaction for synthesizing hydroxybenzoic acids, exemplify green synthesis by using CO₂ as a reactant, which can help mitigate greenhouse gas emissions. sciforum.net Biocatalysis offers another sustainable route. The microbial synthesis of 4-hydroxybenzoic acid from L-tyrosine using whole-cell biocatalysts avoids the harsh conditions and toxic catalysts associated with traditional chemical methods. nih.gov Furthermore, the use of mild and efficient catalytic systems, such as selenium-catalyzed oxidation of aldehydes to carboxylic acids using hydrogen peroxide, also represents a greener alternative to conventional oxidation methods that often employ stoichiometric heavy metal oxidants. mdpi.com These approaches collectively contribute to developing more sustainable and environmentally friendly pathways for producing valuable chemical compounds.

Table 4: Green Chemistry Approaches in Benzoic Acid Synthesis

Green Chemistry Principle Approach Example Benefit
Use of Safer Solvents Replacing organic solvents with water. Synthesis of Schiff bases and 1,3,4-oxadiazole (B1194373) derivatives in water. chemmethod.comchemmethod.com Reduces environmental impact and health hazards of volatile organic compounds. chemmethod.com
Use of Renewable Feedstocks Biocatalysis using engineered microorganisms. Synthesis of 4-hydroxybenzoic acid from L-tyrosine in E. coli. nih.gov Reduces reliance on petroleum-derived precursors. nih.gov
Atom Economy/Carbon Capture Utilizing CO₂ as a chemical feedstock. Electrochemical Kolbe-Schmitt reaction to synthesize hydroxybenzoic acids. sciforum.net Transforms a greenhouse gas into a valuable chemical product. sciforum.net

Chemical Reactivity and Advanced Derivatization Studies

Nucleophilic and Electrophilic Reactions of the Aromatic Ring

The reactivity of the aromatic ring in 2-Cyano-4-hydroxybenzoic acid towards substitution reactions is complex, influenced by the competing electronic effects of its substituents. The hydroxyl group is an activating, ortho-, para- directing group due to its electron-donating resonance effect. Conversely, the cyano and carboxyl groups are deactivating, meta- directing groups because of their electron-withdrawing inductive and resonance effects.

In electrophilic aromatic substitution , the powerful activating effect of the hydroxyl group dominates, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the presence of the deactivating cyano and carboxyl groups makes the ring less nucleophilic than phenol (B47542), requiring specific reaction conditions to achieve substitution.

Conversely, in nucleophilic aromatic substitution (NAS) , the presence of strong electron-withdrawing groups like the cyano group makes the aromatic ring electron-poor and thus susceptible to attack by nucleophiles. masterorganicchemistry.com These reactions are accelerated when electron-withdrawing groups are positioned ortho or para to a suitable leaving group. masterorganicchemistry.com While the parent molecule does not have a typical leaving group for NAS, its derivatives can be engineered for such transformations. For instance, a halogenated derivative could undergo NAS, where the cyano group would stabilize the negatively charged intermediate (Meisenheimer complex). masterorganicchemistry.comscience.gov

Reactions Involving Carboxyl and Hydroxyl Functional Groups

The carboxyl and hydroxyl groups are the primary sites for derivatization through esterification, amidation, and other related reactions.

Both the carboxylic acid and the phenolic hydroxyl group of this compound can undergo esterification, providing a straightforward method for producing a wide array of derivatives.

The carboxylic acid function is readily converted to an ester by reaction with an alcohol under acidic conditions. For example, the synthesis of methyl 4-hydroxybenzoate (B8730719) from 4-hydroxybenzoic acid is achieved by reacting it with methanol (B129727) in the presence of a sulfuric acid catalyst, yielding the product in high yield. researchgate.net This standard procedure can be adapted for this compound.

The phenolic hydroxyl group can be acylated to form an ester. The acetylation of methyl 4-hydroxybenzoate using acetic anhydride (B1165640) under acid catalysis yields methyl 4-acetoxybenzoate. researchgate.net Similarly, the hydroxyl group of this compound or its carboxylate esters can be acylated. These reactions can also be carried out using an acyl halide in the presence of a suitable base like pyridine (B92270) or triethylamine. google.com

Table 1: Representative Esterification Reactions

Reactant Reagent(s) Product Type Reference
4-Hydroxybenzoic acid Methanol, H₂SO₄ Carboxylate Ester researchgate.net
Methyl 4-hydroxybenzoate Acetic Anhydride, H₂SO₄ Phenolic Ester researchgate.net

Amidation and Hydrazide Formation

The carboxyl group of this compound can be converted into amides and hydrazides, which are important intermediates for synthesizing more complex molecules. The general synthesis of amides involves activating the carboxylic acid, for example by converting it to an acyl chloride, followed by reaction with a primary or secondary amine. eco-vector.com

Hydrazide formation is typically achieved by reacting a carboxylate ester derivative with hydrazine (B178648) hydrate. chemmethod.comiscientific.org For instance, ethyl p-hydroxybenzoate is treated with hydrazine hydrate, often in an alcohol solvent or under microwave irradiation, to produce 4-hydroxybenzoic acid hydrazide in a short time and with high yield. chemmethod.com These hydrazides are versatile precursors; for example, they can be condensed with aldehydes or ketones to form hydrazide-hydrazones. nih.gov The synthesis of hydrazide-hydrazones from 4-hydroxybenzoic acid hydrazide and various aldehydes is a common derivatization strategy. nih.gov

Engineered E. coli have also been used for the biological synthesis of amides between hydroxybenzoic acids and amines like tyramine (B21549) or tryptamine, demonstrating biotechnological routes to these derivatives. jmb.or.kr

Table 2: Comparison of Hydrazide Synthesis Methods for 4-Hydroxybenzoic Acid Derivatives

Method Reaction Time Yield Conditions Reference
Reflux 2 hours 65% Ethanol, 60-70°C chemmethod.com

Coupling Reactions and Azo Compound Formation

Azo compounds are characterized by the -N=N- functional group, and their synthesis typically involves the diazotization of a primary aromatic amine followed by coupling with a nucleophilic aromatic compound. researchgate.net this compound, with its electron-rich aromatic ring activated by the hydroxyl group, is an excellent coupling partner for diazonium salts.

The general procedure involves preparing a diazonium salt by treating a primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C). chemistry.gersc.org This diazonium salt solution is then added to a cooled alkaline solution of this compound. chemistry.gersc.org The coupling reaction occurs, leading to the formation of an azo dye where the azo bridge is typically positioned ortho to the activating hydroxyl group. Salicylic (B10762653) acid and other hydroxybenzoic acids are commonly used as coupling components in such reactions. researchgate.netgrafiati.com

Investigations into Oxidative Transformations

The oxidative transformation of this compound can proceed via several pathways, depending on the reagents and conditions. Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals, can lead to further hydroxylation of the aromatic ring. scielo.br For the related compound 2-hydroxybenzoic acid, oxidation with H₂O₂ can lead to the formation of dihydroxybenzoic acid isomers. scielo.br A similar outcome could be expected for this compound, potentially yielding products like 2-cyano-4,5-dihydroxybenzoic acid.

Another documented transformation for 4-hydroxybenzoic acid is enzymatic or microbial decarboxylation to produce phenol. nih.govwikipedia.org A strain of Enterobacter cloacae has been shown to first hydrolyze paraben esters to 4-hydroxybenzoic acid and then stoichiometrically decarboxylate it to phenol under aerobic conditions. nih.gov This suggests that under certain biological or chemical conditions, this compound could undergo decarboxylation to form 3-cyanophenol.

Functional Group Interconversions and Modifications

The functional groups of this compound can be interconverted to create a variety of other derivatives.

Reduction of the Cyano Group: The cyano group can be reduced to a primary amine (-CH₂NH₂) using powerful reducing agents like lithium aluminum hydride or through catalytic hydrogenation. evitachem.comvanderbilt.edu It can also be partially reduced to an aldehyde (-CHO) using a reagent like diisobutylaluminium hydride (DIBAL-H). vanderbilt.edu

Modification of the Carboxyl Group: The carboxylic acid can be reduced to a primary alcohol (-CH₂OH) using strong reducing agents. This transformation, however, requires careful selection of reagents to avoid simultaneous reduction of the cyano group.

Conversion of the Cyano Group to Tetrazole: The cyano group can react with azides (e.g., sodium azide) to form a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. This reaction can sometimes be challenging due to steric hindrance or electronic effects from adjacent groups. researchgate.net

Hydrolysis of the Cyano Group: Under strong acidic or basic conditions, the cyano group can be hydrolyzed, first to an amide and then to a carboxylic acid, which would yield 4-hydroxyisophthalic acid.

These interconversions significantly expand the synthetic utility of this compound, allowing it to serve as a scaffold for a wide range of molecular architectures.

Computational and Theoretical Investigations of Substituted Hydroxybenzoic Acids

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for examining the properties of molecules like 2-Cyano-4-hydroxybenzoic acid. nrel.govrsc.org These methods allow for the accurate prediction of various molecular attributes.

Basis Set Selection and Optimization Strategies

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the electronic wavefunction of a molecule. numberanalytics.com For substituted hydroxybenzoic acids, basis sets such as 6-311++G(d,p) have been effectively used to optimize molecular structures and calculate properties. mdpi.comresearchgate.net The selection of a basis set often involves a trade-off between computational cost and accuracy, with larger basis sets generally providing more precise results at a higher computational expense. numberanalytics.com For instance, correlation-consistent basis sets like the cc-pVXZ series offer a systematic way to improve calculation accuracy. numberanalytics.com Optimization strategies involve finding the lowest energy conformation of the molecule, which is achieved by systematically adjusting the molecular geometry until a minimum on the potential energy surface is located. mdpi.com For complex molecules, this may involve exploring multiple potential conformers to identify the most stable structure. nih.gov

Prediction of Molecular Geometry and Conformational Analysis

Theoretical calculations are instrumental in predicting the three-dimensional arrangement of atoms in this compound. DFT methods can determine bond lengths, bond angles, and dihedral angles that define the molecule's shape. nih.govacs.org For similar molecules like 2-hydroxybenzoic acid, calculations have shown that the carboxyl group tends to be coplanar with the phenyl ring. nih.gov Conformational analysis involves identifying the different spatial arrangements of the atoms (conformers) and their relative energies. acs.org For 2-hydroxybenzoic acid, theoretical studies have identified multiple stable conformers, with one being significantly lower in energy. nih.gov The presence of substituents, such as the cyano and hydroxyl groups in this compound, significantly influences the preferred conformation due to steric and electronic interactions.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Analyses such as Frontier Molecular Orbital theory and charge distribution studies provide a detailed picture of the electron distribution and reactivity of this compound.

Frontier Molecular Orbital Theory (HOMO-LUMO Analysis)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). libretexts.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. researchgate.net For derivatives of hydroxybenzoic acid, the HOMO and LUMO energies can be calculated using DFT methods to predict their reactivity. mdpi.com

Calculated HOMO and LUMO Energies of Similar Compounds
CompoundHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)
BODIPY Compound 2-6.12-2.983.14
BODIPY Compound 4-6.57-3.832.74
BODIPY Compound 3-6.14-3.033.11
BODIPY Compound 5-6.58-3.892.69

Charge Distribution and Electrostatic Potential Studies

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Methods like Natural Bond Orbital (NBO) and CHelpG are used to calculate the partial atomic charges on each atom in this compound. mdpi.com These charges reveal the electron-rich and electron-deficient regions of the molecule. The electrostatic potential (ESP) map provides a visual representation of the charge distribution, where regions of negative potential (typically colored red) indicate areas that are attractive to electrophiles, and regions of positive potential (blue) are attractive to nucleophiles. mdpi.comresearchgate.net For substituted benzoic acids, the electron-withdrawing nature of the cyano group and the electron-donating nature of the hydroxyl group will significantly influence the charge distribution and the electrostatic potential. wikipedia.orglibretexts.org

Spectroscopic Property Simulations and Correlation with Experimental Data

Vibrational (FTIR, Raman) Spectra Prediction

Computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and interpreting the vibrational spectra of substituted hydroxybenzoic acids. These theoretical calculations provide valuable insights into the molecular structure and vibrational modes, complementing experimental data obtained from Fourier-Transform Infrared (FTIR) and Raman spectroscopy. researchgate.netjocpr.com

For various benzoic acid derivatives, DFT calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), have been employed to optimize molecular geometries and calculate vibrational frequencies. jocpr.comnih.gov The predicted harmonic vibrational frequencies are often scaled to achieve better agreement with experimental spectra. researchgate.net This combined experimental and theoretical approach allows for a detailed assignment of the fundamental vibrational modes. nih.gov

Studies on related molecules like 4-hydroxybenzoic acid have shown that both experimental spectra and theoretical calculations indicate the presence of stable cyclic dimers formed through hydrogen bonding. nih.gov The analysis of vibrational spectra can also reveal the formation of associates in solution. ucl.ac.uk For instance, the C=O stretching region in the FTIR spectrum is particularly sensitive to hydrogen bonding and self-association phenomena. ucl.ac.uk

The vibrational assignments are often supported by Potential Energy Distribution (PED) analysis, which helps in understanding the contribution of different internal coordinates to each normal mode. jocpr.com Theoretical spectra simulated from these calculations generally show good agreement with the experimental FTIR and FT-Raman spectra. researchgate.net

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Reference
O-H Stretching~3700 - 3200~3500 - 2500 researchgate.netacs.org
C=O Stretching-1740 - 1660 ucl.ac.uk
N=N Stretching-~1440 - 1600
C-H Bending-1316, 1177 researchgate.net
O-H Bending-~1250
C-C Stretching (benzene ring)-1598, 1023 researchgate.net
O-H out-of-plane wag-960 - 875 ucl.ac.uk
C-H wagging-934, 842, 715 researchgate.net

UV-Visible Absorption Characteristics

Time-dependent density functional theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra of molecules like this compound. intelcentru.ro These calculations help in understanding the electronic transitions that give rise to the observed absorption bands in the UV-Visible spectrum. intelcentru.ro

For benzoic acid and its derivatives, the UV-Vis spectra typically show characteristic absorption bands. researchgate.net For instance, p-hydroxybenzoic acid exhibits an extensive absorption band around 245 nm, which is attributed to the π→π* transitions of the benzene (B151609) ring system. oup.com The position and intensity of these bands can be influenced by the substituents on the benzoic acid ring and the solvent environment. rsc.org

Computational studies using TD-DFT, often in conjunction with a polarizable continuum model (PCM) to account for solvent effects, can provide theoretical UV-Vis spectra that are in reasonable agreement with experimental data. intelcentru.rorsc.org The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the nature of the electronic transitions. intelcentru.ro The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter that influences the chemical reactivity and spectroscopic properties of the molecule. intelcentru.ro

CompoundAbsorption BandExperimental λmax (nm)Calculated λmax (nm)Reference
p-Hydroxybenzoic acid-245- oup.com
Benzoic acid (in water, pH 2.5)B-band230~230 rsc.org
Benzoic acid (in water, pH 2.5)C-band~274- rsc.org
Benzoate (B1203000) (in water, pH 8)B-band225- rsc.org
Benzoate (in water, pH 8)C-band~269- rsc.org
Silicon-containing benzoic acid derivativesπ→π*272-287- intelcentru.ro

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling has proven to be a valuable tool for elucidating the reaction mechanisms of processes involving substituted benzoic acids. rsc.org DFT calculations are frequently used to map out the potential energy surfaces of reactions, identify transition states, and calculate activation energy barriers. nih.gov

For example, in the copper-mediated pentafluoroethylation of benzoic acid chlorides, DFT calculations (specifically using the B3LYP functional) were employed to compute the Gibbs energy profile of the reaction. rsc.org This allowed for the modeling of the reaction outcomes and provided insights into the oxidative addition/reductive elimination sequence of the proposed mechanism. rsc.org

Similarly, computational studies have been instrumental in understanding the regioselectivity of reactions like the palladium-catalyzed meta-C–H olefination of benzoic acids. nih.gov By identifying possible transition states and their relative energies, these models can explain the preference for substitution at the meta position. nih.gov

Furthermore, computational modeling can be used to investigate the reactivity of different conformers and the role of intermolecular interactions, such as hydrogen bonding, in influencing reaction pathways. nih.govacs.org The elucidation of reaction mechanisms through these theoretical approaches provides a deeper understanding of the underlying chemical processes and can guide the design of new synthetic methodologies.

Biochemical Pathways and Enzymatic Transformations in Non Human Systems

Microbial Biosynthesis of Hydroxybenzoic Acid Derivatives

Microorganisms have evolved sophisticated pathways for the synthesis of 4-hydroxybenzoic acid (4-HBA), a key intermediate for various metabolic processes.

In many bacteria, including the well-studied Escherichia coli, the primary route for 4-hydroxybenzoic acid synthesis is through the shikimate pathway, culminating in the production of chorismate. researchgate.net Chorismate stands as a critical branch-point intermediate for the synthesis of aromatic amino acids and other essential molecules. wikipedia.org

The conversion of chorismate to 4-hydroxybenzoate (B8730719) is catalyzed by the enzyme chorismate pyruvate-lyase (EC 4.1.3.40), also known as UbiC. wikipedia.orgnih.gov This enzyme facilitates the removal of pyruvate (B1213749) from chorismate, yielding 4-hydroxybenzoate in a single enzymatic step. wikipedia.org The reaction catalyzed by UbiC is the first committed step in the biosynthesis of ubiquinone in E. coli and other Gram-negative bacteria. wikipedia.orgenzyme-database.org The gene encoding this enzyme, ubiC, has been cloned and sequenced, and its overexpression has been used to enhance 4-HBA production in metabolically engineered strains. nih.gov Studies have confirmed that chorismate pyruvate-lyase is the sole enzymatic source of 4-hydroxybenzoate in vivo in E. coli. microbiologyresearch.org

Table 1: Key Enzyme in Microbial 4-Hydroxybenzoic Acid Biosynthesis

Enzyme NameGeneOrganism ExampleSubstrateProductEC Number
Chorismate pyruvate-lyaseubiCEscherichia coliChorismate4-Hydroxybenzoate, Pyruvate4.1.3.40

Once formed, or if present in the environment, 4-hydroxybenzoic acid can be further metabolized by microorganisms through various degradation pathways. Oxygenases and hydrolases play a pivotal role in these processes. In aerobic bacteria, the initial step in the catabolism of 4-HBA often involves its hydroxylation to form protocatechuate. mdpi.com This reaction is catalyzed by 4-hydroxybenzoate 3-monooxygenase (pobA), an enzyme that introduces a hydroxyl group onto the aromatic ring. mdpi.com

Protocatechuate is then susceptible to ring cleavage by dioxygenases. mdpi.com Depending on the bacterial species, this can occur via ortho-cleavage by protocatechuate 3,4-dioxygenase or meta-cleavage by protocatechuate 4,5-dioxygenase, leading to intermediates that are funneled into central metabolic pathways like the tricarboxylic acid (TCA) cycle. mdpi.com

Under anaerobic conditions, the strategy for aromatic ring degradation is different. Instead of oxygenases, reductive reactions are employed. nih.gov The peripheral pathways often involve the removal of hydroxyl groups and the reduction of the aromatic ring before cleavage by hydrolases. nih.gov For instance, in the anaerobic degradation of benzoate (B1203000) (a related compound), the ring is first reduced to a cycloalkane derivative before hydrolytic fission occurs. nih.gov

Enzymatic Transformations and Metabolic Fates in Microorganisms

The metabolic fate of 4-hydroxybenzoic acid in microorganisms is diverse and dependent on the species and environmental conditions (aerobic vs. anaerobic).

In aerobic bacteria like Pseudarthrobacter phenanthrenivorans Sphe3, 4-HBA is channeled through the protocatechuate pathway. mdpi.com This involves hydroxylation to protocatechuate, which is then cleaved by both ortho- and meta-pathways before entering the TCA cycle. mdpi.com Similarly, various species of Pseudomonas, Corynebacterium, and Acinetobacter utilize similar aerobic degradation routes. mdpi.comfrontiersin.org

Some bacteria can convert 4-HBA into other useful compounds. For example, engineered E. coli strains have been developed to produce high titers of 4-HBA from glucose. researchgate.net In some cases, the accumulation of 4-HBA can act as a signaling molecule. In Shigella sonnei, 4-HBA, synthesized by UbiC, controls biofilm formation, virulence, and the production of another signaling molecule, anthranilic acid. nih.gov

In Vitro Metabolic Pathway Investigations in Animal Models

Studies using animal models, such as rat hepatocytes, have been instrumental in understanding the metabolism of hydroxybenzoic acid derivatives and related compounds. For instance, research on the pharmacokinetics of 4-hydroxybenzaldehyde (B117250) (4-HBd) in rats demonstrated that it is rapidly and extensively metabolized into 4-hydroxybenzoic acid (4-HBA) in vivo. nih.gov This conversion highlights the activity of aldehyde dehydrogenases in mammalian systems. The study, which used normal and cerebral ischemia-reperfusion injury rat models, found that 4-HBA was the major metabolite detected after oral administration of 4-HBd. nih.gov Such in vivo and subsequent in vitro investigations are crucial for determining the metabolic fate and potential bioactivity of these compounds.

Role as Precursors in Secondary Metabolite Biosynthesis

One of the most significant roles of 4-hydroxybenzoic acid in microorganisms is serving as a precursor for the biosynthesis of ubiquinone (Coenzyme Q). wikipedia.orgnih.gov Ubiquinone is a vital lipid-soluble electron carrier in the respiratory chain, essential for ATP synthesis in aerobic organisms. wikipedia.org

The biosynthesis of ubiquinone begins with the formation of 4-HBA from chorismate, as catalyzed by UbiC. nih.gov The next step involves the prenylation of 4-HBA by 4-hydroxybenzoate polyprenyltransferase (UbiA in bacteria, Coq2 in eukaryotes), which attaches a long isoprenoid side chain. nih.govresearchgate.net This is followed by a series of modification reactions, including decarboxylation, hydroxylations, and methylations, to form the final ubiquinone molecule. nih.govresearchgate.net The central role of 4-HBA as the aromatic ring precursor for this essential coenzyme has been confirmed in bacteria, yeast, and plants. enzyme-database.orgnih.govresearchgate.net

Investigation of Microbiota-Mediated Transformations

The gut microbiota plays a crucial role in metabolizing dietary compounds, including polyphenols, which can be broken down into simpler phenolic acids like 4-hydroxybenzoic acid. rupahealth.commdpi.com 4-HBA is one of the most abundant phenolic compounds produced by the human gut microbiota, often as a breakdown product of dietary catechins (from green tea) or the amino acid tyrosine. rupahealth.com

Studies have shown a correlation between specific gut microbes and the presence of 4-hydroxybenzoic acid. For example, in a study on sepsis in mice, the bacterium Desulfovibrio was found to have a significant positive correlation with the levels of both benzoic acid and 4-hydroxybenzoic acid. nih.gov Furthermore, research on colitis in mice demonstrated that the therapeutic effects of p-hydroxybenzoic acid were dependent on the gut microbiota. nih.gov The study suggested that HA ameliorates colitis by improving the mucosal barrier, an effect that was diminished when antibiotics were used to deplete the gut bacteria. nih.gov These findings underscore the importance of microbial transformations in mediating the biological activities of hydroxybenzoic acids.

Advanced Analytical and Spectroscopic Characterization Methodologies

Chromatographic Separation Techniques

Chromatography is fundamental to isolating 2-Cyano-4-hydroxybenzoic acid from impurities, starting materials, and other related compounds. The choice of technique depends on the compound's volatility and the nature of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile, polar compounds like this compound. Reversed-phase HPLC is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase. unipi.itpan.olsztyn.pl

Research Findings: The separation is typically achieved on octadecylsilane (B103800) (C18) columns, which provide excellent retention and resolution for phenolic and benzoic acid derivatives. longdom.orglongdom.org More recently developed polar-embedded phases, such as RP-Amide, offer increased retention and selectivity for polar compounds and can be operated with highly aqueous mobile phases. unipi.it The mobile phase usually consists of a gradient mixture of acidified water (often with formic or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). unipi.itlongdom.orgvu.edu.au This gradient elution allows for the efficient separation of compounds with varying polarities.

Detection is most commonly performed using a UV-Vis or a Photodiode Array (PDA) detector, as the aromatic ring and cyano group in this compound provide strong UV absorbance. unipi.itlongdom.org For instance, a validated method for the related compound, 4-hydroxybenzoic acid, utilized detection at a wavelength of 230 nm. longdom.orglongdom.org The use of a PDA detector offers the advantage of acquiring full UV spectra, aiding in peak identification and purity assessment.

Table 1: Typical HPLC Parameters for Analysis of Hydroxybenzoic Acid Derivatives

Parameter Description Reference
Column Reversed-phase C18 (e.g., 150 x 4.6 mm, 5 µm) or RP-Amide unipi.itlongdom.org
Mobile Phase A Water with 0.1-0.5% acid (e.g., Phosphoric Acid, Formic Acid) longdom.orgvu.edu.au
Mobile Phase B Acetonitrile or Methanol longdom.orgvu.edu.au
Elution Mode Gradient longdom.org
Flow Rate 0.7 - 1.0 mL/min pan.olsztyn.pllongdom.org
Detector UV-Vis or Photodiode Array (PDA) unipi.itpan.olsztyn.pl
Wavelength ~230-300 nm pan.olsztyn.pllongdom.org

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. researchgate.net However, this compound, with its polar carboxylic acid and hydroxyl functional groups, is non-volatile and thermally labile. Therefore, direct analysis by GC is not feasible. To utilize GC, the compound must first be converted into a more volatile and thermally stable derivative.

Research Findings: Derivatization is a mandatory step, commonly involving silylation or esterification reactions. These reactions target the active hydrogens on the carboxyl and hydroxyl groups, replacing them with less polar, more stable groups (e.g., trimethylsilyl (B98337) or methyl ester). This process reduces the compound's polarity and boiling point, allowing it to be vaporized and travel through the GC column.

Once derivatized, the sample is injected into the GC, which is typically equipped with a capillary column (e.g., DB-35). nih.gov The separation is based on the differential partitioning of the analytes between the mobile phase (an inert carrier gas like helium) and the stationary phase. The oven temperature is programmed to increase gradually to elute compounds with different boiling points. nih.gov GC is almost always coupled with a mass spectrometer (GC-MS), which serves as the detector, providing both quantification and structural information based on the mass spectrum and fragmentation pattern of the derivatized analyte. nih.govresearchgate.net

Table 2: GC-MS Parameters for Analysis of Derivatized Phenolic Acids

Parameter Description Reference
Derivatization Required (e.g., silylation, esterification) to increase volatility researchgate.net
Column Capillary column (e.g., DB-35, 30 m x 0.25 mm x 0.25 µm) nih.gov
Carrier Gas Helium nih.gov
Injection Mode Split nih.gov
Temperature Program Ramped oven temperature (e.g., 80°C to 295°C) nih.gov
Detector Mass Spectrometer (MS) nih.govresearchgate.net
Ionization Mode Electron Impact (EI) researchgate.net

Microemulsion Electrokinetic Chromatography (MEEKC) is a capillary electrophoresis technique that separates analytes based on their partitioning between an aqueous phase and oil microdroplets that act as a pseudo-stationary phase. nih.gov This method is particularly well-suited for separating a wide range of neutral and charged analytes, making it ideal for analyzing complex mixtures containing this compound and its related isomers or degradation products. nih.govnih.gov

Research Findings: MEEKC has been successfully validated for the selective and quantitative analysis of 4-hydroxybenzoates and their primary degradant, 4-hydroxybenzoic acid. nih.gov The technique demonstrates high efficiency, with theoretical plate counts often ranging from 100,000 to over 250,000, leading to excellent separation resolution. natureblink.com The microemulsion typically consists of an oil (e.g., heptane, n-octanol), a surfactant (e.g., sodium dodecyl sulfate (B86663) - SDS), a co-surfactant (e.g., n-butanol, cyclohexanol), and an aqueous buffer (e.g., borate (B1201080) buffer). natureblink.comnih.gov The separation selectivity can be fine-tuned by modifying the composition of the microemulsion, such as by adding organic modifiers like acetonitrile or altering the pH. nih.govresearchgate.net This allows for the optimization of the separation of closely related phenolic compounds. nih.gov

Table 3: Example MEEKC System for Phenolic Compound Separation

Component Function Example Composition (% w/v or w/w) Reference
Buffer Aqueous Phase 5 mM Borate Buffer, pH 2.0-8.0 natureblink.comnih.gov
Oil Pseudo-stationary Phase 1.36% Heptane nih.gov
Surfactant Forms Micelles/Stabilizes Droplets 2.89% Sodium Dodecyl Sulfate (SDS) nih.gov
Co-surfactant Reduces Interfacial Tension 7.66% Cyclohexanol nih.gov
Organic Modifier Modifies Selectivity 2% Acetonitrile (ACN) nih.gov

Mass Spectrometry (MS) Applications

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive detection of this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information on molecular weight and elemental composition.

Electrospray Ionization (ESI) is a soft ionization technique that generates ions from solution with minimal fragmentation, making it ideal for analyzing polar molecules like this compound. nih.gov It is frequently coupled with liquid chromatography (LC-ESI-MS) to provide separation, detection, and structural confirmation in a single analysis. unipi.itvu.edu.au

Research Findings: For hydroxybenzoic acids, ESI is typically operated in negative ion mode, which facilitates the deprotonation of the acidic carboxylic acid or phenolic hydroxyl group to form [M-H]⁻ ions. unipi.itnih.gov Studies on the related p-hydroxybenzoic acid show that while the carboxylate tautomer is favored in solution, the gas-phase ion structure can vary depending on the ESI solvent and conditions. nih.gov

Tandem mass spectrometry (MS/MS) is used for further structural confirmation. nih.gov In this process, the [M-H]⁻ precursor ion of this compound (expected m/z 162) would be selected and fragmented through collision-induced dissociation (CID). The resulting fragment ions create a characteristic pattern that serves as a structural fingerprint. For example, a common fragmentation pathway for hydroxybenzoic acids is the loss of CO₂ (44 Da) from the carboxyl group. vu.edu.au

Table 4: ESI-MS Parameters for Hydroxybenzoic Acid Analysis

Parameter Description Reference
Ionization Mode Negative Electrospray Ionization (ESI-) unipi.it
Ion Detected Pseudomolecular ion [M-H]⁻ nih.gov
Coupled Technique High-Performance Liquid Chromatography (HPLC) unipi.itvu.edu.au
Structural Analysis Tandem Mass Spectrometry (MS/MS) via Collision-Induced Dissociation (CID) nih.gov

Matrix-Assisted Laser Desorption/Ionization (MALDI) is a soft ionization technique primarily used for the analysis of large biomolecules, but it is also applicable to smaller organic molecules. wikipedia.org The analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser irradiates the spot, causing the matrix to absorb the energy and transfer protons to the analyte molecules, generating ions with minimal fragmentation. wikipedia.org

Research Findings: The choice of matrix is critical for successful MALDI analysis. Common matrices are small organic acids that absorb at the laser's wavelength. Interestingly, this compound is structurally very similar to one of the most common MALDI matrices, α-cyano-4-hydroxycinnamic acid (CHCA). researchgate.netresearchgate.netmdpi.com Both molecules possess a cyanated, hydroxylated aromatic ring structure capable of absorbing UV laser energy and donating a proton. This suggests that this compound could potentially function as a MALDI matrix itself for the analysis of other compounds.

For the analysis of this compound, a different matrix would be selected to avoid spectral interference. Suitable matrices could include 2,5-dihydroxybenzoic acid (DHB) or 2-(4-hydroxyphenylazo)benzoic acid (HABA), which have proven effective for a range of small molecules and proteins. researchgate.netnih.gov The selection would aim to ensure efficient ionization of the analyte while minimizing background signals from the matrix itself in the low mass range.

Table 5: Common Matrices for MALDI-MS Analysis of Small Organic Acids

Matrix Abbreviation Common Analytes Reference
α-Cyano-4-hydroxycinnamic acid CHCA / HCCA Peptides, Proteins (< 20 kDa), Nucleotides researchgate.netbruker.com
2,5-Dihydroxybenzoic acid DHB Peptides, Proteins, Glycoproteins researchgate.netaccesson.kr
Sinapinic acid SA Proteins (> 10 kDa) mdpi.com
2-(4-Hydroxyphenylazo)benzoic acid HABA Peptides, Proteins, Glycoproteins, Synthetic Polymers nih.gov

Spectroscopic Characterization Techniques

The key vibrational modes for this compound would be expected in the following regions:

O-H Stretching: A very broad absorption band is expected between 2500 and 3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid. The phenolic O-H stretch would also contribute to this region.

C≡N Stretching: A sharp, medium-to-weak intensity peak is anticipated in the 2260-2220 cm⁻¹ region, which is highly characteristic of the nitrile group. nih.gov

C=O Stretching: A strong absorption band corresponding to the carbonyl group of the carboxylic acid is expected around 1700-1680 cm⁻¹. For p-hydroxybenzoic acid, this peak appears at 1673 cm⁻¹. researchgate.net

C=C Stretching: Aromatic ring stretching vibrations typically appear as multiple bands in the 1600-1450 cm⁻¹ region.

O-H Bending: In-plane bending of the O-H group is expected around 1440-1395 cm⁻¹, while out-of-plane bending gives rise to a broad band near 960-875 cm⁻¹.

Table 1: Predicted FTIR Spectral Data for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Carboxylic and Phenolic -OHO-H Stretch~3300 - 2500Strong, Broad
Nitrile C≡NC≡N Stretch~2260 - 2220Medium, Sharp
Carboxylic Acid C=OC=O Stretch~1700 - 1680Strong
Aromatic C=CC=C Stretch~1600 - 1450Medium to Weak
Carboxylic Acid -OHO-H Bend~1440 - 1395Medium

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, three distinct signals are expected in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The chemical shifts and splitting patterns are dictated by the electronic effects of the three substituents (-COOH, -OH, -CN). Additionally, two exchangeable proton signals from the hydroxyl and carboxylic acid groups would be present. Based on data for related compounds like 4-hydroxybenzoic acid and 4-cyanobenzoic acid, the predicted signals are as follows. nih.govunimib.it

Table 2: Predicted ¹H NMR Spectral Data for this compound
ProtonPredicted Chemical Shift (ppm)Splitting PatternCoupling Constant (J)
H-3~8.1d (doublet)~2 Hz (meta)
H-5~7.9dd (doublet of doublets)~8.5 Hz (ortho), ~2 Hz (meta)
H-6~7.0d (doublet)~8.5 Hz (ortho)
-COOH>10s (singlet), broadN/A
-OH~5-7s (singlet), broadN/A

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound would display eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are influenced by the nature of the attached substituents. Inferred from data for 4-cyanobenzoic acid and other substituted benzenes, the predicted chemical shifts are tabulated below. nih.gov

Table 3: Predicted ¹³C NMR Spectral Data for this compound
Carbon AtomPredicted Chemical Shift (ppm)
C=O (Carboxyl)~165 - 170
C-4 (-OH)~160 - 164
C-6~133 - 136
C-2 (-CN)~131 - 134
C-1 (-COOH)~122 - 125
C-5~118 - 121
C≡N (Nitrile)~116 - 119
C-3~110 - 113

UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings. This compound, with its substituted benzene ring, is expected to show characteristic absorption maxima (λmax) in the UV region.

For the parent compound 4-hydroxybenzoic acid, a λmax is reported at 256 nm. caymanchem.com The introduction of a cyano group, which is an electron-withdrawing group, onto the aromatic ring will influence the electronic transitions. It is expected to cause a shift in the absorption maximum. The precise effect depends on its position relative to the other functional groups. The spectrum would arise from π → π* transitions within the benzene ring, influenced by the auxochromic hydroxyl group and the electron-withdrawing carboxyl and cyano groups.

Raman spectroscopy provides complementary information to FTIR, detecting molecular vibrations that result in a change in polarizability. It is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the nitrile (C≡N) group is expected to produce a very strong and sharp signal, which is a hallmark of this technique.

Studies on related molecules like α-cyano-4-hydroxycinnamic acid have utilized Raman spectroscopy for vibrational analysis. science.gov Surface-enhanced Raman scattering (SERS) has been used to study the adsorption of hydroxybenzoic acids and nitriles on silver surfaces, revealing that both the nitrile and carboxylate groups can participate in surface adsorption. researchgate.net

Key expected bands in the Raman spectrum of this compound are:

C≡N Stretch: A strong, sharp peak around 2260-2220 cm⁻¹. This is often the most prominent peak for nitrile-containing compounds.

Aromatic Ring Vibrations: Symmetric ring breathing modes (ν(ring)) are typically strong in Raman spectra and would appear in the fingerprint region.

C=O Stretch: The carbonyl stretch will also be present but may be weaker than in the FTIR spectrum.

The combination of a strong nitrile signal in the Raman spectrum and a strong carbonyl signal in the FTIR spectrum provides a powerful method for unambiguous identification. nih.gov

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis (TGA))

Thermogravimetric Analysis (TGA) is a cornerstone technique in materials science for evaluating the thermal stability and decomposition profile of a compound. This method continuously measures the mass of a sample as it is subjected to a controlled temperature program in a defined atmosphere. While specific TGA data for this compound is not extensively detailed in the available literature, the application of this technique would provide critical insights into its thermal behavior.

A typical TGA experiment on this compound would reveal the temperatures at which significant mass loss events occur. These events correspond to processes such as the loss of residual solvent, desorption of adsorbed species, or the thermal decomposition of the molecule itself. The resulting TGA curve, a plot of mass versus temperature, would allow for the determination of the onset temperature of decomposition, which is a key indicator of the compound's thermal stability. For instance, studies on related benzoic acid derivatives often show decomposition onsets at temperatures around 200°C.

Furthermore, by analyzing the percentage of mass lost at each decomposition step, researchers can propose fragmentation patterns and deduce the nature of the volatile species being released. For example, the initial mass loss might correspond to the decarboxylation of the benzoic acid moiety, followed by the subsequent breakdown of the aromatic ring at higher temperatures. The atmosphere used during the analysis (e.g., inert nitrogen or reactive air) can also influence the decomposition pathway and final residual mass, providing further information about the compound's thermal-oxidative stability.

In the context of materials science, where derivatives of hydroxybenzoic acids are used in the synthesis of polymers, TGA is an indispensable tool. For example, the thermal stability of polyesters synthesized from monomers containing cyano groups has been investigated using TGA, showing decomposition temperatures at 5% weight loss in the range of 391–406 °C under a nitrogen atmosphere, indicating good thermal stabilities.

Table 1: Illustrative TGA Data for a Hypothetical Benzoic Acid Derivative

Temperature Range (°C)Mass Loss (%)Associated Process
100 - 1501.5Loss of adsorbed water/solvent
200 - 28025.0Decarboxylation (-COOH)
280 - 45055.0Decomposition of the aromatic ring
> 45018.5Residual char

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

X-ray Diffraction Studies (e.g., Wide Angle X-ray Diffraction (WAXD))

A WAXD analysis of a powdered sample of this compound would produce a diffractogram, which is a plot of X-ray intensity as a function of the diffraction angle (2θ). The positions and intensities of the diffraction peaks are unique to the compound's crystal structure. From this pattern, one can determine the d-spacings (the distance between parallel planes of atoms in the crystal) using Bragg's Law.

The presence of sharp, well-defined peaks in the WAXD pattern would indicate a highly crystalline material, whereas broad, diffuse halos would suggest an amorphous or poorly crystalline nature. This is a critical parameter, as the crystallinity of a compound can significantly influence its physical properties, such as solubility, melting point, and stability. For example, in studies of novel aromatic polyesters containing pendant cyano groups, WAXD has been used to confirm the amorphous nature of the resulting polymers.

Furthermore, the complete crystal structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding, can be determined through single-crystal X-ray diffraction analysis. This detailed structural information is invaluable for understanding the compound's chemical behavior and for computational modeling studies. Studies on related molecules, like alkali metal salts of 4-hydroxybenzoic acid, have utilized single-crystal X-ray diffraction to reveal complex layered arrangements and hydrogen-bonded networks.

Table 2: Hypothetical WAXD Peak List for a Crystalline Benzoic Acid Derivative

2θ (degrees)d-spacing (Å)Relative Intensity (%)
15.25.8285
20.54.33100
25.83.4560
28.13.1745
31.72.8270

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Non Clinical Research Applications in Materials Science and Organic Synthesis

Role as Building Blocks for Polymeric Materials Research (e.g., aromatic polyesters)

2-Cyano-4-hydroxybenzoic acid is a pertinent monomer in the research and development of wholly aromatic polyesters, a class of high-performance polymers known for their thermal stability and mechanical strength. The compound's hydroxyl and carboxylic acid groups can participate in polycondensation reactions to form ester linkages, the fundamental backbone of these polymers. google.com The synthesis can be achieved through various methods, including direct esterification at high temperatures, often facilitated by catalysts like metal salts. google.com

The inclusion of the cyano (–C≡N) group as a pendant moiety on the polyester (B1180765) backbone is of particular interest. This group introduces a strong dipole moment, which can significantly influence the polymer's properties. For instance, pendant cyano groups can enhance the solubility of aromatic polyesters in common organic solvents, a desirable trait for processability. ccsenet.org Research on related polymers has shown that the introduction of such functional groups can lead to amorphous polymers with good thermal stability, with decomposition temperatures often around 400°C. ccsenet.orgresearchgate.net The general structure of aromatic polyesters allows for the incorporation of various functional monomers to tailor properties. researchgate.net While specific polyesters from this compound are a subject of research, the principles are well-established from work with similar monomers like 4-hydroxybenzoic acid, which is a cornerstone in the production of liquid crystalline polymers like Vectran. acs.orgresearchgate.netchemicalbook.com

Table 1: Research on Aromatic Polyesters with Related Monomers

Monomer(s) Polymerization Method Key Findings Reference(s)
2,6-bis(4-chloroformylphenoxy) benzonitrile (B105546) and various aromatic diphenols Polycondensation Resulted in amorphous, soluble aromatic polyesters with pendant cyano groups and good thermal stability. ccsenet.org
6-Hydroxy-5-phenyl-2-naphthoic acid (HPNA) and 4-hydroxybenzoic acid (HBA) Polycondensation Formed liquid crystalline copolyesters; HPNA copolyesters showed higher crystallinity and melting points. acs.org
4-hydroxybenzoic acid (HBA), aromatic diacids, dibasic phenols Catalytic Polyesterification Synthesized wholly aromatic oligomers with molecular weights from 500 to 1400, resistant to temperatures up to 300-320 °C. researchgate.net

Intermediate in Fine Chemical Synthesis and Specialty Organic Compounds

The reactivity of its distinct functional groups makes this compound a valuable intermediate in the synthesis of fine chemicals and specialty organic compounds. chemicalbook.comnih.gov The carboxylic acid can be converted to esters or amides, the hydroxyl group can undergo etherification or esterification, and the cyano group can be hydrolyzed to a carboxylic acid or reduced to an amine. This multifunctionality allows for the construction of complex molecular frameworks.

A key advantage in synthetic pathways using this compound is the potential for more environmentally benign processes. For example, methods have been developed for the synthesis of related cyanobenzoic acid esters that avoid the use of highly toxic reagents like cuprous cyanide, making the process more suitable for industrial-scale production. google.com Research has demonstrated the utility of similar hydroxybenzoic acid derivatives in creating a range of products. For instance, fluorinated hydroxybenzoic acids serve as intermediates for benzyl (B1604629) alcohols, which are then used to synthesize complex sulfamates with potential biological activities. nih.gov The core structure is also found in compounds being investigated for various therapeutic areas, highlighting its role as a scaffold in medicinal chemistry. nih.gov

Research in Liquid Crystal Systems and Mesogen Synthesis

This compound and its isomers are significant building blocks in the synthesis of mesogens—the fundamental molecules that form liquid crystals. The rigid aromatic core provided by the benzoic acid structure, combined with the strong dipole of the cyano group, is conducive to the formation of mesophases. ajbasweb.com The para-positioning of the reactive groups (hydroxyl and carboxyl) on related molecules like 4-hydroxybenzoic acid is particularly favorable for creating the rod-like (calamitic) structures that exhibit liquid crystalline behavior. ossila.comgoogle.com

The cyano group plays a crucial role in dictating the type of liquid crystal phase. Its strong dipole-dipole interactions often promote the formation of antiparallel dimeric structures, which in turn favor the creation of layered smectic phases, such as the smectic A and smectic C phases. ajbasweb.comscispace.com Research has shown that Schiff bases and other compounds incorporating a cyanophenyl group are often smectogenic. ajbasweb.com The synthesis of liquid crystal monomers frequently involves the esterification of the hydroxyl or carboxylic acid group of a hydroxybenzoic acid derivative to elongate the molecular structure and introduce flexible terminal chains, which are also essential for mesophase formation. osti.govmdpi.com

Table 2: Examples of Related Compounds in Liquid Crystal Research

Compound/Precursor Synthetic Approach Observed Mesophase/Property Reference(s)
p-hydroxybenzoic acid p-cyano phenol (B47542) ester Williamson reaction and esterification Smectic C phase with a fan-shaped texture. scispace.com
4-hydroxybenzoic acid and 4'-cyano-4-hydroxybiphenyl Multi-step esterification Used to form cholesteric glassy liquid crystals. osti.gov
Schiff bases with terminal cyano group Condensation reaction Strong tendency to form bilayer smectic A phases due to dipole-dipole interactions. ajbasweb.com

Development of Chemical Probes and Reagents in Synthetic Chemistry

In synthetic chemistry, this compound serves as a useful reagent and a platform for developing chemical probes. Its isomer, 4-Cyano-2-hydroxybenzoic acid, has been described as an alkylating agent. biosynth.com The reactivity of the compound allows for its immobilization on a solid support, creating solid-phase linkers. For example, 4-hydroxybenzoic acid has been attached to resins to facilitate the synthesis of compound libraries, where the phenolic hydroxyl group serves as an anchor point for further reactions. soton.ac.uk

The molecule can also be a precursor for creating more complex reagents. For instance, acetylated salicylic (B10762653) acids (isomers of this compound) are activated with N-hydroxybenzotriazole and used to acylate active methylene (B1212753) compounds like malononitrile. arkat-usa.org This reaction leads to a one-pot synthesis of functionalized 2-amino-3-cyano-4-chromones, demonstrating the compound's utility in building complex heterocyclic systems. arkat-usa.org This methodology is efficient, produces high yields, and avoids side products, making it a valuable tool in synthetic organic chemistry. arkat-usa.org

Q & A

Q. Q1. What are the most effective synthetic routes for 2-Cyano-4-hydroxybenzoic acid, and how can reaction conditions be optimized for yield and purity?

Answer: Synthesis typically involves functionalization of 4-hydroxybenzoic acid derivatives. A common approach is cyanation via nucleophilic substitution or metal-catalyzed reactions. For example:

  • Cyano Group Introduction : React 4-hydroxybenzoic acid with cyanating agents (e.g., CuCN/KCN under reflux in DMF) .
  • Optimization : Adjust solvent polarity (DMF vs. acetonitrile) and temperature (80–120°C) to balance reactivity and side-product formation. Monitor intermediates via TLC or HPLC-MS .
  • Purity Control : Use recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane) to isolate the product (>95% purity) .

Q. Q2. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

Answer: Combine multiple spectroscopic methods:

  • UV-Vis Spectroscopy : Confirm π→π* transitions of the aromatic ring and cyano group (λmax ~270 nm and ~220 nm, respectively) .
  • FTIR : Identify key functional groups: broad -OH stretch (~3200 cm⁻¹), C≡N (~2240 cm⁻¹), and carboxylic acid C=O (~1680 cm⁻¹) .
  • NMR : Assign peaks for aromatic protons (δ 6.8–7.5 ppm, J coupling patterns) and confirm cyano absence of protonation (no splitting) .

Advanced Research Questions

Q. Q3. How do steric and electronic effects of the cyano group influence the compound’s reactivity in metal-organic frameworks (MOFs)?

Answer: The electron-withdrawing cyano group enhances ligand rigidity and alters coordination behavior:

  • Coordination Studies : Use X-ray crystallography to compare bonding modes (monodentate vs. bridging) with transition metals (e.g., Zn²⁺, Cu²⁺). The cyano group may reduce ligand flexibility, favoring 2D frameworks over 3D .
  • DFT Calculations : Model charge distribution to predict preferred binding sites. The -CN group increases acidity of the adjacent hydroxyl, promoting deprotonation and metal chelation .

Q. Q4. What experimental strategies resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. no activity)?

Answer: Address variability via:

  • Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing. Test against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains in triplicate .
  • Metabolomic Profiling : Compare bacterial membrane integrity (via SEM) and ATP production (luminescence assays) to differentiate static vs. cidal effects .
  • Solubility Adjustments : Use DMSO/PBS co-solvents to ensure compound dissolution without micelle formation, which can mask activity .

Q. Q5. How can researchers design derivatives of this compound to enhance its pharmacokinetic properties?

Answer: Modify the core structure systematically:

  • Ester Prodrugs : Replace the carboxylic acid with methyl/ethyl esters to improve lipophilicity (logP >1.5) and blood-brain barrier penetration .
  • SAR Studies : Introduce electron-donating groups (e.g., -OCH₃ at position 3) to stabilize the molecule against hepatic CYP450 metabolism .
  • In Silico Screening : Use tools like SwissADME to predict bioavailability and toxicity before synthesis .

Methodological Challenges

Q. Q6. What analytical techniques are critical for detecting trace impurities in this compound, and how can reproducibility be ensured?

Answer:

  • HPLC-MS : Use a C18 column (acetonitrile/0.1% formic acid gradient) to separate impurities (e.g., unreacted 4-hydroxybenzoic acid). Set detection limits to 0.1% .
  • Batch Consistency : Implement QC protocols (e.g., USP guidelines) for inter-laboratory reproducibility. Track retention time shifts and mass fragmentation patterns .

Q. Q7. How should researchers approach stability studies under varying pH and temperature conditions?

Answer:

  • Forced Degradation : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h. Monitor degradation via HPLC .
  • Arrhenius Modeling : Accelerate stability testing at elevated temperatures (50–70°C) to predict shelf life. Identify major degradation products (e.g., decarboxylation or cyano hydrolysis) .

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